2,2-Dimethylpentanoic acid 2,2-Dimethylpentanoic acid Alpha,alpha-dimethyl valeric acid is a methyl-branched fatty acid.
Brand Name: Vulcanchem
CAS No.: 1185-39-3
VCID: VC20954917
InChI: InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)
SMILES: CCCC(C)(C)C(=O)O
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol

2,2-Dimethylpentanoic acid

CAS No.: 1185-39-3

Cat. No.: VC20954917

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethylpentanoic acid - 1185-39-3

Specification

CAS No. 1185-39-3
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
IUPAC Name 2,2-dimethylpentanoic acid
Standard InChI InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)
Standard InChI Key ZRYCZAWRXHAAPZ-UHFFFAOYSA-N
SMILES CCCC(C)(C)C(=O)O
Canonical SMILES CCCC(C)(C)C(=O)O

Introduction

Chemical Structure and Basic Properties

2,2-Dimethylpentanoic acid, also known as α,α-dimethylvaleric acid, is a methyl-branched fatty acid with the molecular formula C7H14O2 . The compound features a carboxylic acid group (-COOH) attached to a carbon that bears two methyl groups, with a propyl chain extending from this quaternary carbon.

Identification and Nomenclature

The compound has several recognized synonyms and identifiers that are commonly used in chemical databases and literature.
Table 1.1: Identification Parameters of 2,2-Dimethylpentanoic Acid

ParameterValue
CAS Number1185-39-3
EINECS214-682-4
Molecular FormulaC7H14O2
Molecular Weight130.18500 g/mol
SMILESCCCC(C)(C)C(=O)O
InChIInChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)

Common Synonyms

The compound is recognized by multiple synonyms in chemical literature and databases:

  • Pentanoic acid, 2,2-dimethyl-

  • Valeric acid, 2,2-dimethyl-

  • 2,2-Dimethylvaleric acid

  • α,α-Dimethylvaleric acid

  • NSC 61983

Physical and Chemical Properties

2,2-Dimethylpentanoic acid possesses distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications.

Physical Properties

The compound exists as a liquid under standard conditions with specific physical characteristics that are important for its handling and applications.
Table 2.1: Physical Properties of 2,2-Dimethylpentanoic Acid

PropertyValue
Physical StateLiquid at room temperature
Melting Point37.30°C
Boiling Point200-205°C
Density0.8833 g/cm³ at 20°C
Refractive Indexn20/D 1.422
Flash Point71°C
Vapor Pressure101-102°C at 11 Torr
LogP1.89730

Chemical Reactivity

As a carboxylic acid, 2,2-dimethylpentanoic acid exhibits typical reactivity patterns including:

  • Acid-base reactions to form carboxylate salts

  • Esterification with alcohols to form esters

  • Amidation reactions with amines

  • Reduction to form alcohols

  • Decarboxylation under specific conditions
    The presence of two methyl groups at the alpha position creates steric hindrance that affects the reactivity of the carboxylic acid group compared to unbranched carboxylic acids .

Synthesis Methods

The synthesis of 2,2-dimethylpentanoic acid can be accomplished through several routes, though certain approaches present significant challenges.

Unsuccessful Synthetic Approach

One documented synthetic approach that proved unsuccessful involved the reaction of 2-chloro-2-methylpentane with sodium cyanide (NaCN), followed by hydrolysis of the presumed nitrile intermediate .
The reaction sequence can be represented as:

  • 2-chloro-2-methylpentane + NaCN → 2-methyl-2-pentanenitrile

  • 2-methyl-2-pentanenitrile + H2O/H+ → 2,2-dimethylpentanoic acid
    This approach fails because the nucleophilic substitution reaction at the tertiary carbon center is highly unfavorable. The tertiary halide predominantly undergoes elimination rather than substitution, producing alkenes instead of the desired nitrile intermediate .

Successful Synthetic Routes

More viable approaches to synthesizing 2,2-dimethylpentanoic acid include:

  • Alkylation of isobutyric acid derivatives with propyl halides

  • Carboxylation of 2,2-dimethylpentane derivatives

  • Oxidation of 2,2-dimethylpentanal
    A documented method related to industrial preparation involves the use of 2,2-dimethylpentanoic acid in synthesizing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil) through a two-step process with yields exceeding 80% .

ParameterClassification/Description
Hazard Class8 (Corrosive substances)
UN NumberUN 3265 8/PG 3
GHS Hazard StatementH314: Causes severe skin burns and eye damage
Signal WordDanger
Risk StatementsR34 (Causes burns)
Safety StatementsS26-S36/37/39-S45
Precautionary StatementsP280, P305+P351+P338, P310, P260, P264, P301+P330+P331, P303+P361+P353, P304+P340, P321, P363, P405, P501

Applications and Uses

2,2-Dimethylpentanoic acid has several applications in chemical synthesis and pharmaceutical development.

Pharmaceutical Synthesis

The most notable application of 2,2-dimethylpentanoic acid is in the synthesis of gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), a medication used to reduce cholesterol and triglyceride levels in the blood . The synthetic pathway involves:

Other Applications

Additional applications include:

  • Use as a building block in organic synthesis

  • Production of esters for fragrance and flavor applications

  • Research chemical for studying branched carboxylic acids

  • Potential intermediate in the synthesis of other pharmaceutical compounds

Related Compounds

Several compounds structurally related to 2,2-dimethylpentanoic acid have been identified and characterized.

Salt Forms and Derivatives

Table 6.1: Related Compounds of 2,2-Dimethylpentanoic Acid

CompoundMolecular FormulaMolecular Weight (g/mol)Description
2,2-Dimethylpentanoic acid hydroiodideC7H15IO2258.10Salt form with hydroiodic acid
4-Chloro-2,2-dimethylpentanoic acidC7H13ClO2164.63Chlorinated derivative at the 4-position
5,5'-Oxybis(2,2-dimethylpentanoic acid)C14H26O5274.36Dimeric form linked by an oxygen bridge
These related compounds may exhibit different physicochemical properties and reactivities compared to the parent compound, potentially expanding the range of applications in chemical synthesis.

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